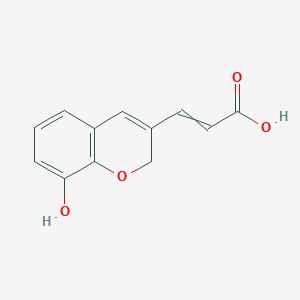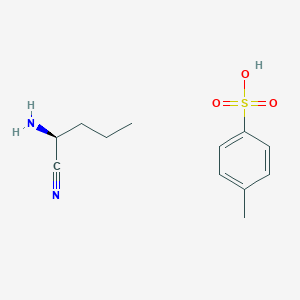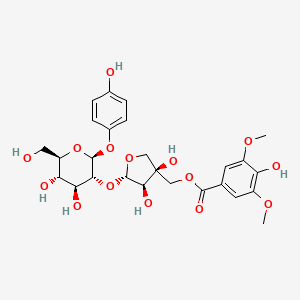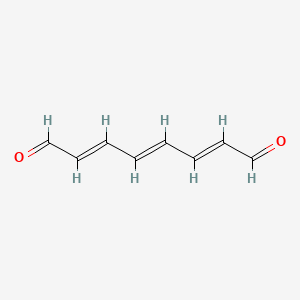
Methyl 3-bromo-6-cyanopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is a chemical compound with the molecular formula C8H5BrN2O2. It is a derivative of pyridinecarboxylic acid, featuring bromine and cyano functional groups, and is commonly used in various chemical reactions and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester typically involves the bromination and cyanation of pyridinecarboxylic acid derivatives. One common method is the bromination of 2-pyridinecarboxylic acid followed by the introduction of a cyano group. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and cyanation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Reactions: Products include substituted pyridine derivatives.
Reduction Reactions: Products include amine derivatives.
Ester Hydrolysis: Products include 2-pyridinecarboxylic acid, 3-bromo-6-cyano-.
科学的研究の応用
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Pyridinecarboxylic acid, 3-bromo-, methyl ester
- 2-Pyridinecarboxylic acid, 6-cyano-, methyl ester
- 2-Pyridinecarboxylic acid, 3-bromo-6-chloro-, methyl ester
Uniqueness
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is unique due to the presence of both bromine and cyano groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biological research applications.
特性
CAS番号 |
61880-93-1 |
|---|---|
分子式 |
C8H5BrN2O2 |
分子量 |
241.04 g/mol |
IUPAC名 |
methyl 3-bromo-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)7-6(9)3-2-5(4-10)11-7/h2-3H,1H3 |
InChIキー |
DRDRLVDXPCYXDH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=N1)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)






![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)

